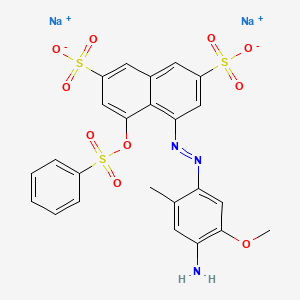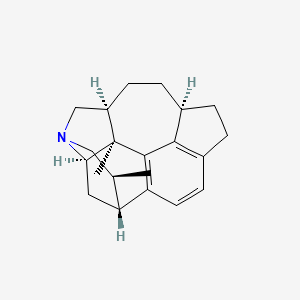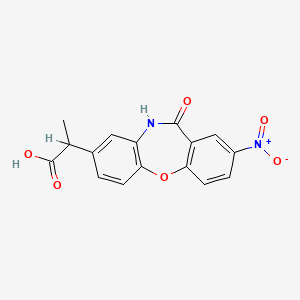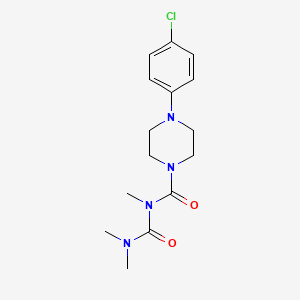
N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide is a complex organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring multiple methyl groups, oxygen atoms, and silicon atoms, contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as trialkylamines, alkyl halides, and silanes.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The temperature and pressure are carefully monitored to ensure optimal reaction rates.
Quaternization: The key step in the synthesis is the quaternization of the amine group with an alkyl halide, resulting in the formation of the quaternary ammonium salt.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as distillation and crystallization, is essential to achieve the required purity standards for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, hydroxides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetramethylammonium iodide
- Hexamethyldisilazane
- Trimethylsilyl chloride
Uniqueness
N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide stands out due to its complex structure, which includes multiple methyl groups, oxygen atoms, and silicon atoms. This unique arrangement imparts distinctive chemical properties and reactivity, making it valuable for specific applications that require such characteristics.
Eigenschaften
| 83454-21-1 | |
Molekularformel |
C14H38I2N2O3Si2 |
Molekulargewicht |
592.44 g/mol |
IUPAC-Name |
2-[[dimethyl-[2-(trimethylazaniumyl)ethoxy]silyl]oxy-dimethylsilyl]oxyethyl-trimethylazanium;diiodide |
InChI |
InChI=1S/C14H38N2O3Si2.2HI/c1-15(2,3)11-13-17-20(7,8)19-21(9,10)18-14-12-16(4,5)6;;/h11-14H2,1-10H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
SBCTYHJQEKPXJB-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(C)CCO[Si](C)(C)O[Si](C)(C)OCC[N+](C)(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


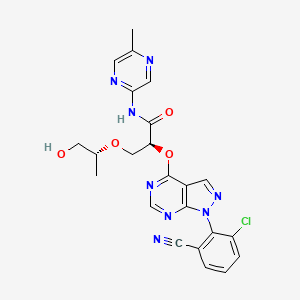
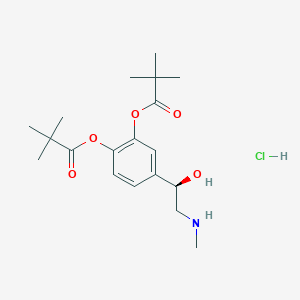

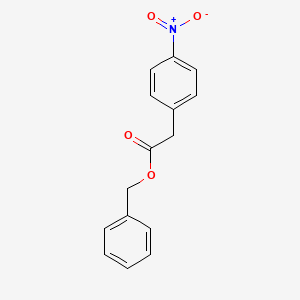
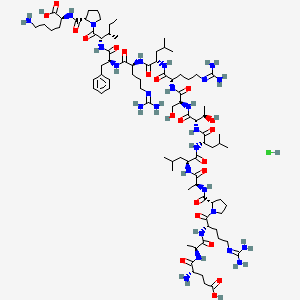
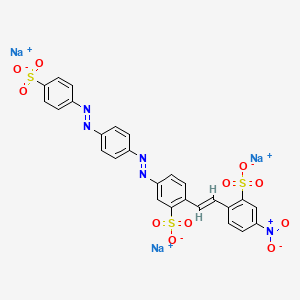
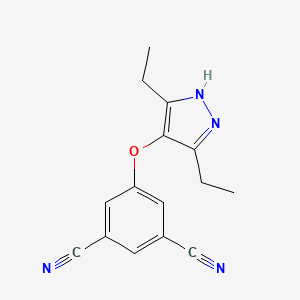
![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
